1,3,5-trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
1,3,5-Trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a thiophene-substituted pyrazole core linked via an ethyl group to a 1,3,5-trimethylpyrazole moiety. The compound’s design integrates heterocyclic motifs (pyrazole and thiophene) known for their pharmacological and agrochemical relevance, though its specific biological activity remains uncharacterized in the provided literature.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)18-11)16(22)17-6-8-21-7-4-14(19-21)13-5-9-23-10-13/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSRZLVANSBJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features a multi-ring structure that includes:
- Pyrazole rings : Known for their diverse biological activities.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , indicating strong anti-inflammatory potential .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively documented. A study demonstrated that certain pyrazole compounds showed promising results against various bacterial strains, including Escherichia coli and Bacillus subtilis. Specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of pyrazole derivatives are noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain pyrazole-based compounds have been tested against cancer cell lines, showing significant cytotoxic effects at micromolar concentrations . The mechanism often involves the disruption of critical signaling pathways associated with cancer cell survival.
The biological activity of this compound likely involves:
- Inhibition of enzymes : Targeting enzymes involved in inflammatory pathways.
- Disruption of microbial cell walls : Leading to bacterial cell death.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Study 1: Anti-inflammatory Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Some compounds showed significant reduction in edema comparable to ibuprofen .
Case Study 2: Antimicrobial Efficacy
Burguete et al. reported the synthesis of various pyrazole derivatives and their testing against Mycobacterium tuberculosis. The compounds demonstrated substantial inhibition rates, suggesting their potential as therapeutic agents against tuberculosis .
Data Summary
| Biological Activity | Compound Tested | Concentration | Inhibition Rate |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative | 10 µM | Up to 85% TNF-α inhibition |
| Antimicrobial | Pyrazole Derivative | Varies | MIC comparable to standard antibiotics |
| Anticancer | Pyrazole Derivative | Micromolar | Significant cytotoxicity observed |
Comparison with Similar Compounds
Pyrazole Derivatives with Thiophenyl Substituents
- Molecular Weight: 369.5 g/mol; Formula: C₁₉H₂₃N₅OS.
Imidazole-Based Antibacterial Agents ()
- 2-Methyl-5-Nitro-1-[2-[1-Phenyl-2-(Thiophen-3-yl)ethoxy]ethyl]-1H-Imidazole (5b) :
- Core Structure : Imidazole with nitro and thiophen-3-yl ethoxyethyl substituents.
- Activity : Demonstrated antibacterial properties, attributed to the nitro group’s electron-withdrawing effects and thiophene’s aromatic interactions .
- Synthesis : Prepared via chloroethyl intermediates, highlighting divergent synthetic routes compared to pyrazole carboxamides.
Pyrazole Carbothioamides with Isoxazolyl Groups ()
- 5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide: Key Features: Replaces carboxamide with carbothioamide and incorporates an isoxazolyl group.
Fluorinated Pyrazole Insecticides ()
Pyrazole Carboxamides with Sulfone and Thiazole Motifs ()
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-Dimethyl-N-(4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-yl)-1H-Pyrazole-4-Carboxamide: Key Features: Integrates a sulfone group and tetrahydrobenzothiazole, increasing polarity and molecular weight (394.5 g/mol). Potential Applications: Sulfone groups may improve solubility, while the thiazole moiety could enhance kinase inhibition .
Comparative Data Table
*Estimated based on structural analogy.
Key Insights
- Substituent Effects : Cyclopropyl () and fluorinated groups () modulate lipophilicity and stability, while nitro () and sulfone () groups influence electronic properties and solubility.
- Synthetic Routes : Chloroethyl intermediates () contrast with carbothioamide and isoxazole incorporation methods (), highlighting diverse synthetic strategies.
Notes
Fluorinated and sulfone-containing derivatives () demonstrate the impact of electronegative groups on compound stability and target interaction.
Further studies are required to elucidate the target compound’s pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. What are common synthetic routes for synthesizing 1,3,5-trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide and its analogues?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Step 1 : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with β-keto esters or thiophene carbonyl intermediates. For example, thiophene-3-carboxaldehyde can react with hydrazine derivatives under reflux in ethanol to form the pyrazole ring .
- Step 2 : Alkylation or substitution reactions to introduce the ethyl linker and carboxamide group. For instance, nucleophilic substitution using 2-chloroethylamine in the presence of K₂CO₃ in DMF at 60–80°C .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 12 h | 45–60 | |
| Alkylation | K₂CO₃, DMF, 80°C | 50–70 | |
| Purification | CH₂Cl₂/MeOH (95:5) | >95% purity |
Q. Which analytical techniques are essential for characterizing this compound and validating its structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and pyrazole carbons (δ 145–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (pyrazole ring, ~3150 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For photostability, expose to UV light (λ = 254 nm) for 24 h .
Q. What are the key considerations when designing preliminary biological activity studies for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to pyrazole-based inhibitors .
- In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition (e.g., IC₅₀ determination) .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations .
Q. How should researchers approach the purification of intermediates during synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar (aqueous) and non-polar (organic) impurities using ethyl acetate/water .
- Flash Chromatography : Use silica gel with gradients of CH₂Cl₂/MeOH (0–10% MeOH) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) for crystalline products .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to identify low-energy pathways for pyrazole-thiophene coupling. For example, calculate transition states for Huisgen cycloadditions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in DMF or THF .
- Machine Learning : Train models on reaction yield data (e.g., Bayesian optimization) to predict optimal conditions (catalyst loading, temperature) .
Q. How do researchers resolve contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst type). For example, a 2³ factorial design can identify interactions between CuSO₄ concentration, temperature, and reaction time in click chemistry .
- Scale-Down Studies : Replicate large-scale conditions in microreactors to isolate heat/mass transfer issues .
Table 2 : Case Study on Yield Variation in Click Chemistry
| Variable | Low Level | High Level | Impact on Yield |
|---|---|---|---|
| CuSO₄ (mol%) | 0.1 | 0.3 | +15% yield at 0.3% |
| Temperature | 50°C | 70°C | -10% yield due to side reactions |
Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole-thiophene hybrids?
- Methodological Answer :
- Bioisosteric Replacement : Substitute thiophene with furan or phenyl rings to assess electronic effects on target binding .
- Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen bonds (e.g., carboxamide with kinase hinge region) .
- Free-Wilson Analysis : Quantify contributions of methyl groups or ethyl linkers to bioactivity .
Q. How can researchers design heterocyclic hybrid systems to enhance metabolic stability?
- Methodological Answer :
- Prodrug Strategies : Introduce ester moieties (e.g., ethyl carboxylates) to mask polar groups and improve bioavailability .
- Cytochrome P450 Inhibition Assays : Test metabolites using human liver microsomes (HLMs) to identify vulnerable sites (e.g., thiophene oxidation) .
- Stability-Enhancing Modifications : Replace labile protons with deuterium or fluorine atoms (e.g., CF₃ groups) .
Q. What advanced techniques troubleshoot low yields in click chemistry-based functionalization?
- Methodological Answer :
- In Situ IR Monitoring : Track azide consumption (2100 cm⁻¹ peak) to optimize reaction termination .
- Copper Ligand Screening : Test alternatives to sodium ascorbate (e.g., TBTA ligands) to suppress Cu(I) oxidation .
- Microwave-Assisted Synthesis : Reduce reaction time from 72 h to 2 h while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
